molecular formula C30H29Cl2N3O4S2 B2563099 ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532975-67-0

ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2563099
CAS No.: 532975-67-0
M. Wt: 630.6
InChI Key: KYSVNTYRICLHEV-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of indole, thiophene, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the dichlorophenyl group through a formylation reaction. The thiophene ring is then constructed via a cyclization reaction. The final step involves the esterification of the carboxylate group to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to streamline the production process and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of indole, thiophene, and dichlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29Cl2N3O4S2/c1-3-39-30(38)26-21-8-6-10-24(21)41-29(26)34-27(36)17(2)40-25-16-35(23-9-5-4-7-20(23)25)14-13-33-28(37)19-12-11-18(31)15-22(19)32/h4-5,7,9,11-12,15-17H,3,6,8,10,13-14H2,1-2H3,(H,33,37)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSVNTYRICLHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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